molecular formula C7H5ClF2O2S B1431699 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride CAS No. 1394040-05-1

2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride

Cat. No. B1431699
M. Wt: 226.63 g/mol
InChI Key: CAIAONLMJMHUKR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

   F    |    Cl    |    S(=O)(=O)    |    C   / \  F   CH₃ 

Scientific Research Applications

Synthesis and Characterization of Polyfluoroalkoxysulfonyl Phthalonitriles

Research has demonstrated the utility of reactions involving sulfonyl chlorides, such as 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride, in the synthesis of complex organic compounds. For instance, the synthesis and characterization of polyfluoroalkoxysulfonyl phthalonitriles, which further react to form zinc and cobalt phthalocyanines, highlight the role of these sulfonyl chlorides in creating materials with potential applications in dyes and pigments. This process explores the stabilization of HOMO and LUMO in the complexes, offering insights into electronic properties significant for material science applications (Kondratenko et al., 1999).

Development of High-Purity Chemicals

Another significant application is the development of high-purity chemicals for use in agricultural and pharmaceutical industries. For example, the synthesis of high-purity 1-chloro-2,6-difluorobenzene involves the strategic use of sulfonyl chloride to direct fluorine substitution, demonstrating the critical role of sulfonyl chlorides in obtaining high-purity intermediates for further application in industry (Moore, 2003).

Inhibitors Development for Medical Applications

The reaction of perfluoroalkyl/arylsulfonyl chlorides with aromatic/heterocyclic sulfonamides has been explored for the development of inhibitors targeting carbonic anhydrase (CA), showcasing a potential for creating novel therapeutic agents. These inhibitors have shown high affinity towards various isozymes of CA, suggesting a promising pathway for developing new medications with improved efficacy and selectivity (Scozzafava et al., 2000).

Advanced Materials for Battery Technology

Research into fluorinated macrocyclic organodisulfide as a cathode for lithium organic batteries exemplifies the role of sulfonyl chloride derivatives in advancing battery technology. The synthesis of this material, involving 2,5-difluorobenzene-1,4-dithiol, showcases the potential of sulfonyl chloride derivatives in creating high-capacity, durable battery components (Pan et al., 2022).

Novel Synthesis Approaches

The novel synthesis approaches, including the generation of trifluoromethyl thiolsulphonate through reactions involving sulfonyl chloride, open new pathways in organic synthesis. Such methodologies enable the creation of compounds with broad functional group tolerance, demonstrating the versatility of sulfonyl chloride derivatives in synthetic chemistry (Li et al., 2017).

Future Directions

For more detailed information, you can refer to the Enamine product link and the ChemicalBook entry.

: Enamine: 2,5-difluoro-4-methylbenzene-1-sulfonyl chloride : Sigma-Aldrich: 4-(difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride : [Sigma-Aldrich: 2,4-Difluorobenzenesulfonyl chloride](https://www.sigmaal

properties

IUPAC Name

2,5-difluoro-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c1-4-2-6(10)7(3-5(4)9)13(8,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIAONLMJMHUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254220
Record name 2,5-Difluoro-4-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride

CAS RN

1394040-05-1
Record name 2,5-Difluoro-4-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-4-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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